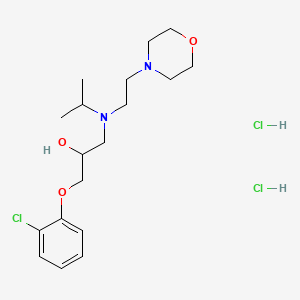
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorophenoxy group, an isopropyl group, and a morpholinoethyl group, making it a unique molecule with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Group: This step may involve the reaction of o-chlorophenol with an appropriate halogenating agent.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.
Attachment of the Morpholinoethyl Group: This step may involve the reaction of morpholine with an appropriate ethylating agent.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or chemical products.
Mécanisme D'action
The mechanism of action of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may involve interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol: Lacks the morpholinoethyl group.
1-(o-Chlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Lacks the isopropyl group.
Uniqueness
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the isopropyl and morpholinoethyl groups, which may confer distinct pharmacological properties and chemical reactivity.
Propriétés
Numéro CAS |
22820-20-8 |
|---|---|
Formule moléculaire |
C18H31Cl3N2O3 |
Poids moléculaire |
429.8 g/mol |
Nom IUPAC |
1-(2-chlorophenoxy)-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O3.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-16(22)14-24-18-6-4-3-5-17(18)19;;/h3-6,15-16,22H,7-14H2,1-2H3;2*1H |
Clé InChI |
WHVIHWGLODDJMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




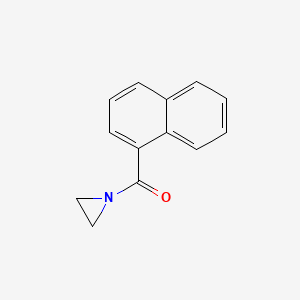
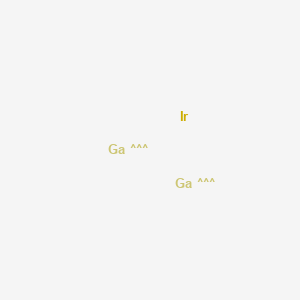

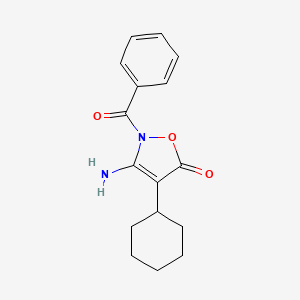
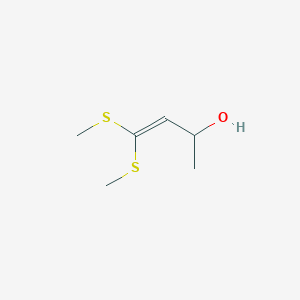


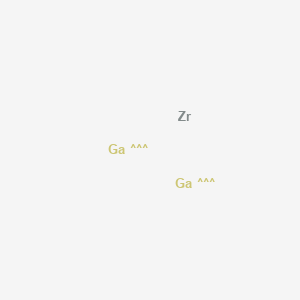
![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
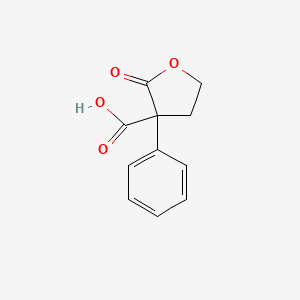
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
